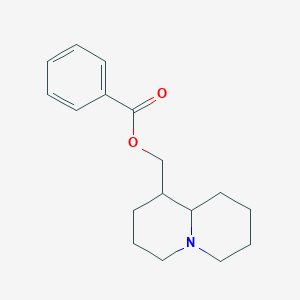
Octahydro-2H-quinolizin-1-ylmethyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-quinolizin-1-ylmethyl benzoate typically involves the esterification of benzoic acid with octahydro-2H-quinolizin-1-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process.
化学反応の分析
Types of Reactions
Octahydro-2H-quinolizin-1-ylmethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolizinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinolizinone derivatives.
Reduction: Octahydro-2H-quinolizin-1-ylmethanol.
Substitution: Various substituted quinolizines depending on the nucleophile used.
科学的研究の応用
Octahydro-2H-quinolizin-1-ylmethyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of octahydro-2H-quinolizin-1-ylmethyl benzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Octahydro-2H-quinolizin-1-ylmethyl 2-methylbenzoate: Similar structure with a methyl group on the benzoate moiety.
Methyl 3-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate: Contains additional functional groups that may alter its reactivity and applications.
Uniqueness
Octahydro-2H-quinolizin-1-ylmethyl benzoate is unique due to its specific ester linkage and the presence of the quinolizine ring system. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
生物活性
Octahydro-2H-quinolizin-1-ylmethyl benzoate is a compound derived from the quinolizidine class of alkaloids, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The compound is characterized by the presence of a quinolizidine backbone, which is known to exhibit various pharmacological effects.
Biological Activity Overview
Research indicates that compounds similar to this compound possess significant biological activities, including:
- Antimicrobial Activity : Quinolizidine derivatives have shown potential as antimicrobial agents against various pathogens.
- Analgesic Effects : Some derivatives exhibit analgesic properties, making them candidates for pain management therapies.
- Antiprotozoal Activity : Certain modifications of quinolizidine structures have been explored for their efficacy against malaria and leishmaniasis.
Table 1: Summary of Biological Activities
Pharmacological Mechanisms
The mechanisms underlying the biological activities of this compound are multifaceted:
- 5-HT3 Receptor Antagonism : Some studies suggest that quinolizidine derivatives may act as antagonists at serotonin receptors, particularly the 5-HT3 receptor, which is implicated in various physiological processes including pain perception and mood regulation .
- Inhibition of Pathogen Growth : The structural features of quinolizidine compounds allow them to interfere with the metabolic pathways of certain pathogens, potentially inhibiting their growth and replication .
- Synergistic Effects : When combined with other pharmacologically active compounds, quinolizidine derivatives may produce synergistic effects that enhance their overall efficacy against diseases such as malaria .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of octahydro derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for these compounds to be developed into effective antimicrobial agents in clinical settings.
Case Study 2: Analgesic Activity
Research on modified quinolizidine compounds revealed that certain derivatives exhibited considerable analgesic activity comparable to standard analgesics. This was assessed through various pain models in animal studies, indicating a promising avenue for further exploration in pain management therapies .
特性
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-17(14-7-2-1-3-8-14)20-13-15-9-6-12-18-11-5-4-10-16(15)18/h1-3,7-8,15-16H,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWRWKIOGHBYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














